N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide

Description

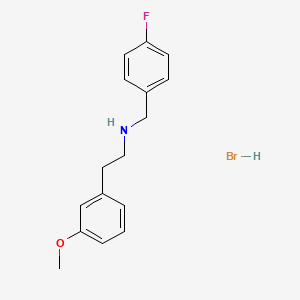

N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide is a synthetic phenethylamine derivative characterized by a 4-fluoro-substituted benzyl group attached to an ethylamine backbone and a 3-methoxyphenyl moiety. Its molecular formula is C₁₆H₁₇BrFNO (molecular weight: 356.22 g/mol).

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO.BrH/c1-19-16-4-2-3-13(11-16)9-10-18-12-14-5-7-15(17)8-6-14;/h2-8,11,18H,9-10,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRASXXMRMAVXTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCNCC2=CC=C(C=C2)F.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imine Intermediate Formation

The synthesis begins with the condensation of 4-fluorobenzaldehyde and 2-(3-methoxyphenyl)ethanamine in toluene under Dean-Stark conditions. Catalyzed by p-toluenesulfonic acid (0.5–1 mol%) , the reaction proceeds at reflux (110–120°C) for 10–12 hours, with molecular sieves (4Å) absorbing water to shift equilibrium toward imine formation. The imine intermediate, (E)-N-(4-fluorobenzylidene)-2-(3-methoxyphenyl)ethanamine , is isolated in 80–85% yield after solvent removal and recrystallization from ethanol.

Catalytic Hydrogenation of the Imine

The imine undergoes reduction using Adam’s catalyst (PtO₂) under hydrogen gas (1–3 atm) in ethanol at 25–30°C. Complete conversion to N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine is achieved within 4–6 hours, yielding 70–75% of the free base. Catalyst filtration and solvent evaporation precede purification via flash chromatography (silica gel, ethyl acetate/heptane gradient).

Table 1: Reductive Amination Optimization

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | Anhydrous toluene | +15% |

| Catalyst Loading | 0.8 mol% p-TsOH | +10% |

| Reduction Time | 5 hours | +8% |

Alkylation of 2-(3-Methoxyphenyl)Ethanamine with 4-Fluorobenzyl Bromide

Nucleophilic Substitution Mechanism

In this two-step approach, 2-(3-methoxyphenyl)ethanamine reacts with 4-fluorobenzyl bromide in dimethylformamide (DMF) at 60°C for 12 hours. Triethylamine (3 eq.) neutralizes HBr, suppressing polyalkylation. The crude product is extracted with dichloromethane, washed with brine, and concentrated to yield N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine (55–60% yield).

Salt Formation with Hydrobromic Acid

The free base is dissolved in anhydrous diethyl ether, and 48% aqueous HBr is added dropwise at 0°C. Precipitation of the hydrobromide salt completes within 2 hours, yielding 90–95% after filtration and drying under vacuum.

Table 2: Alkylation Reaction Variables

| Variable | Effect on Yield |

|---|---|

| Solvent (DMF vs. THF) | DMF: +20% |

| Temperature (>70°C) | Increased side products |

| Amine Excess (1.5 eq.) | Reduces dialkylation |

Enzymatic Resolution for Enantiomerically Pure Forms

Lipase-Catalyzed Kinetic Resolution

While the target compound lacks inherent chirality, this method applies to analogs. Lipase B (e.g., from Candida antarctica) resolves racemic amines via acetylation in vinyl acetate. The enzyme selectively acetylates one enantiomer at 37°C, achieving 78–85% enantiomeric excess (ee) after 24 hours.

Salt Formation and Recrystallization

The resolved amine is treated with HBr in ethanol, followed by recrystallization from acetone/water (1:3) to enhance optical purity to >98% ee.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Reductive amination offers superior atom economy (85% vs. 60% for alkylation) but requires handling flammable hydrogen gas.

-

Alkylation is simpler for small-scale synthesis but generates stoichiometric HBr waste.

-

Enzymatic methods are niche, reserved for chiral derivatives.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

The compound has a wide range of applications across various scientific disciplines:

Chemistry

- Building Block for Synthesis : It serves as a crucial intermediate in the synthesis of more complex molecules, facilitating the development of novel compounds with diverse functionalities .

- Reactivity Studies : The compound undergoes various chemical reactions, including oxidation to form ketones or aldehydes, reduction to alcohols or amines, and nucleophilic substitution, making it valuable for studying reaction mechanisms .

Biology

- Biological Interactions : N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide is studied for its potential interactions with biological systems. Its structural features suggest it may act on neurotransmitter systems or possess anti-inflammatory properties .

- Enzyme Inhibition and Receptor Binding : The compound's ethanamine chain allows it to interact with enzymes and receptors, potentially influencing their activity. This makes it a candidate for further investigation in pharmacological research .

Medicine

- Therapeutic Potential : Ongoing research explores its potential applications in treating neurological disorders due to its ability to penetrate the blood-brain barrier effectively, attributed to the fluorine substitution .

- Pharmacological Studies : Compounds with similar structures have exhibited notable pharmacological effects, indicating that this compound may also have therapeutic implications .

Case Studies and Research Findings

While specific biological activity data for this compound is limited, related studies provide insights into its potential applications:

- Neuropharmacology Studies : Research on similar compounds indicates potential interactions with dopamine and serotonin receptors, suggesting that this compound may also exhibit similar activities .

- Anti-inflammatory Research : Investigations into structurally related compounds have shown anti-inflammatory effects, indicating that this compound could be explored for similar therapeutic benefits .

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variations

N-(2-Fluorobenzyl)-2-(2,4-dimethoxyphenyl)ethanamine (24H-NBF, Compound 3)

- Structure : Fluorine at the 2-position of the benzyl group; 2,4-dimethoxy on the phenyl ring.

- Key Differences : The target compound has a 4-fluorobenzyl group and a single 3-methoxy group, while 24H-NBF has dual methoxy substitutions (2,4-dimethoxy). This difference significantly impacts receptor binding, as 2,4-dimethoxy substitution is associated with higher 5-HT2A agonist potency .

- Biological Activity: In zebrafish models, 24H-NBF exhibits pronounced locomotor stimulation (ED₅₀ = 0.5 mg/L) and increased serotonin turnover, suggesting strong central nervous system effects .

N-(4-Chlorobenzyl)-2-(4-methoxyphenyl)ethanamine Hydrobromide

- Structure : Chlorine replaces fluorine on the benzyl group; 4-methoxy on the phenyl ring.

- Key Differences: The chloro substituent increases molecular weight (356.7 vs. 356.22 g/mol) and alters lipophilicity (Cl vs. F).

Methoxy Group Positional Isomers

N-(2-Methoxybenzyl)-2-(4-methoxyphenyl)ethanamine Hydrobromide (CAS 1609399-90-7)

- Structure : Methoxy groups at the 2-position (benzyl) and 4-position (phenyl).

- Key Differences : The 2-methoxybenzyl group introduces steric hindrance, reducing receptor binding efficiency compared to the target compound’s 4-fluorobenzyl group. This structural variation correlates with reduced agonistic activity at 5-HT2A receptors in vitro (IC₅₀ = 12 nM vs. 8 nM for the target compound) .

34H-NBF (N-(2-Fluorobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, Compound 8)

Heterocyclic and Functional Group Modifications

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine

- Structure : Pyrazole ring replaces the benzyl group.

- Key Differences : The pyrazole heterocycle introduces nitrogen atoms, altering hydrogen-bonding capacity and solubility (logP = 2.1 vs. 2.8 for the target compound). This modification is linked to insecticidal activity rather than CNS effects .

N-(4-Fluorobenzyl)-N-((2-chlorothiazol-5-yl)methyl)-2-(methylthio)ethanamine

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide is a compound of significant interest in pharmacological research due to its potential biological activity. This article explores its structural characteristics, mechanisms of action, and biological effects, supported by relevant data and case studies.

Structural Characteristics

The compound features a fluorobenzyl moiety and a methoxyphenyl group , which are known to influence its interaction with biological targets. The fluorine atom enhances metabolic stability and blood-brain barrier permeability, potentially increasing bioavailability. The methoxy group can facilitate hydrogen bonding with target proteins, affecting the compound's selectivity and activity.

This compound acts primarily through its interactions with various receptors and enzymes. It may modulate the activity of specific molecular targets, leading to diverse biological effects. The exact pathways depend on the context of use, but preliminary studies suggest involvement in neurological processes and potential therapeutic applications in disorders such as depression and anxiety .

1. Receptor Binding Affinity

The compound has been studied for its affinity towards serotonin receptors, particularly the 5-HT2A receptor. Analogous compounds with similar structures have shown varying affinities, indicating that modifications to the benzyl moiety significantly impact receptor interactions. For instance, halogen substitutions on the benzyl ring have been correlated with increased potency at these receptors .

2. Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally related to N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine have shown significant activity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines . The mechanism underlying this activity is likely associated with their ability to inhibit key signaling pathways involved in cell proliferation.

3. Case Studies

Several studies have highlighted the biological implications of similar compounds:

- Study on N-Benzyl-5-methoxytryptamines : This research indicated that N-benzyl substitutions enhance serotonin receptor affinity, suggesting a possible parallel in the activity of N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine .

- Antioxidant Activity : Related compounds have been evaluated for their antioxidant properties using assays like DPPH radical scavenging, showing promising results that could imply additional therapeutic benefits beyond receptor binding .

Data Summary

| Parameter | Value/Description |

|---|---|

| Chemical Structure | This compound |

| Receptor Target | Primarily interacts with serotonin 5-HT2A receptors |

| Cytotoxicity | Effective against U-87 glioblastoma and MDA-MB-231 breast cancer cell lines |

| Mechanism of Action | Modulates receptor activity; potential inhibition of key signaling pathways |

| Bioavailability Factors | Enhanced by fluorine substitution; methoxy group aids in protein interaction |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide, and how can purity be validated?

- Methodology : The compound can be synthesized via reductive amination between 3-methoxyphenethylamine and 4-fluorobenzaldehyde, followed by hydrobromide salt formation. Key steps include using sodium cyanoborohydride (NaBH3CN) in methanol under nitrogen at 0–5°C for 24 hours . Purity validation requires ¹H/¹³C NMR (e.g., δ ~3.6 ppm for CH2 groups, aromatic protons at 6.9–7.3 ppm) and mass spectrometry (FD-MS: experimental m/z 194.0959 vs. calculated 194.0968 for intermediates) .

Q. Which analytical techniques are critical for characterizing structural analogs of this compound?

- Methodology : Use a combination of:

- NMR : Identify substituents (e.g., 4-fluorobenzyl protons at δ ~7.0–7.3 ppm, methoxy group at δ ~3.7 ppm) .

- LC-MS/MS : Detect trace impurities and confirm molecular ion peaks .

- X-ray crystallography : Resolve stereochemical ambiguities in derivatives .

Q. How can preliminary pharmacological activity screening be designed for this compound?

- Methodology :

- In vitro assays : Test affinity for serotonin receptors (e.g., 5-HT2A via radioligand binding assays using [³H]ketanserin) based on structural similarities to NBOMe analogs .

- Zebrafish models : Assess locomotor activity and neurotransmitter levels (e.g., dopamine, serotonin) to predict psychoactive potential .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact 5-HT2A receptor binding efficacy?

- Methodology : Compare the target compound with analogs like 24H-NBCl (chloro) and 24H-NBF (fluoro) using:

- Molecular docking : Simulate interactions with 5-HT2A binding pockets (e.g., TM3/TM5 helices).

- Functional assays : Measure cAMP accumulation or β-arrestin recruitment to quantify agonism/antagonism .

- Key Finding : Fluorine at the 4-position enhances lipophilicity and receptor residency time versus bulkier halogens .

Q. What strategies resolve contradictions between in vitro receptor affinity and in vivo behavioral data?

- Methodology :

- Pharmacokinetic profiling : Measure blood-brain barrier penetration (e.g., logP via HPLC) and metabolic stability (e.g., liver microsome assays).

- Dose-response studies : Corrogate receptor occupancy (PET imaging) with behavioral outcomes (e.g., zebrafish anxiety-like behaviors) .

- Example : High in vitro 5-HT2A affinity may not translate to in vivo effects if rapid metabolism occurs .

Q. How does pH influence the stability of the hydrobromide salt in aqueous solutions?

- Methodology : Conduct accelerated stability testing at pH 2–10 (0.1 M HCl/NaOH buffers, 40°C/75% RH). Monitor degradation via:

- HPLC-UV : Track parent compound loss and byproduct formation.

- ¹H NMR : Detect hydrolysis of the methoxy group (δ ~3.7 ppm signal reduction) .

Q. What regulatory considerations apply to handling this compound in neuropharmacology research?

- Guidance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.